N-[3-(1H-benzimidazol-2-yl)propyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide
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Overview
Description
D2AAK4 , is a compound with an intriguing structure. Let’s break it down:
Core Structure: The compound consists of two main parts
Chemical Reactions Analysis
D2AAK4 may undergo various chemical reactions, including:
Oxidation: Oxidative transformations could modify the benzimidazole or phthalazinone portions.
Reduction: Reduction reactions might target specific functional groups.
Substitution: Substituents on the benzimidazole ring could be replaced.
Common Reagents and Conditions: These would depend on the specific reaction type and desired modifications.
Major Products: The products formed would vary based on the reaction conditions and regioselectivity.
Scientific Research Applications
Medicine: It could serve as a multitarget ligand, potentially impacting aminergic G protein-coupled receptors.
Chemistry: Researchers may explore its reactivity and use it as a building block for novel compounds.
Biology: Investigating its effects on cellular pathways and biological systems.
Industry: If scalable synthesis is achievable, D2AAK4 might find applications in drug development.
Mechanism of Action
Unfortunately, specific details regarding D2AAK4’s mechanism of action remain elusive. Further research is needed to uncover its molecular targets and pathways.
Comparison with Similar Compounds
While direct comparisons are challenging due to limited information, D2AAK4’s unique structure warrants exploration. Similar compounds may include other benzimidazole derivatives or phthalazinone-based molecules.
Properties
Molecular Formula |
C20H19N5O2 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(1-oxophthalazin-2-yl)acetamide |
InChI |
InChI=1S/C20H19N5O2/c26-19(13-25-20(27)15-7-2-1-6-14(15)12-22-25)21-11-5-10-18-23-16-8-3-4-9-17(16)24-18/h1-4,6-9,12H,5,10-11,13H2,(H,21,26)(H,23,24) |
InChI Key |
KATQGWKVMDUJDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NCCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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